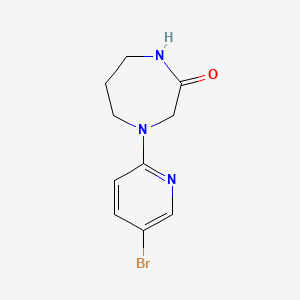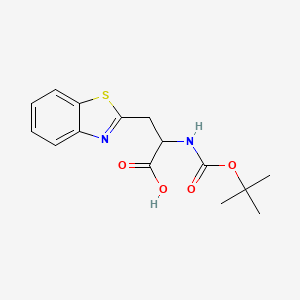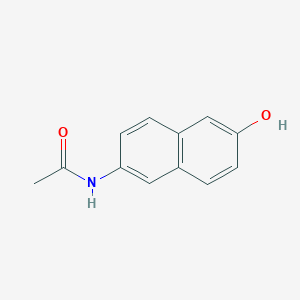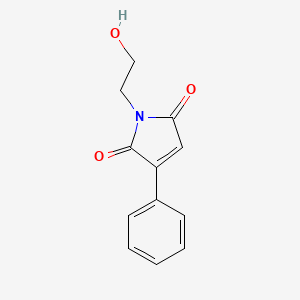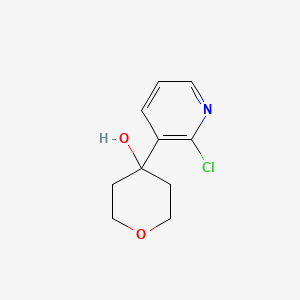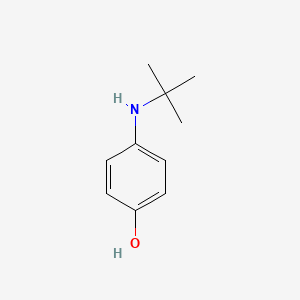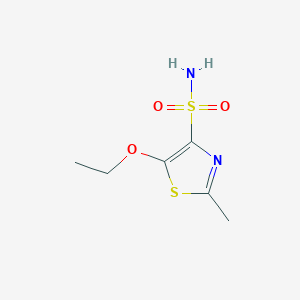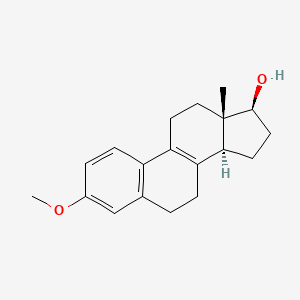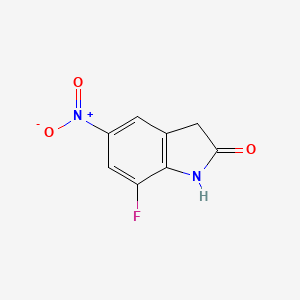![molecular formula C15H14N2O3 B8577148 4-[(2-aminobenzoyl)amino]Benzoic acid methyl ester](/img/structure/B8577148.png)
4-[(2-aminobenzoyl)amino]Benzoic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-aminobenzoyl)amino]Benzoic acid methyl ester is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methyl ester group and an amide linkage between a benzoic acid derivative and an aminobenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-aminobenzoyl)amino]Benzoic acid methyl ester typically involves the reaction of 4-aminobenzoic acid with methyl 2-aminobenzoate under specific conditions. One common method includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
4-[(2-aminobenzoyl)amino]Benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or amide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
4-[(2-aminobenzoyl)amino]Benzoic acid methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific functional properties
作用机制
The mechanism of action of 4-[(2-aminobenzoyl)amino]Benzoic acid methyl ester involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
4-Aminobenzoic acid: Known for its role in the synthesis of folate and its use in sunscreens.
Methyl 4-aminobenzoate: Used in organic synthesis and as a dye intermediate.
2-Aminobenzamide derivatives: Investigated for their cytotoxic activity against cancer cell lines
Uniqueness
4-[(2-aminobenzoyl)amino]Benzoic acid methyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties.
属性
分子式 |
C15H14N2O3 |
|---|---|
分子量 |
270.28 g/mol |
IUPAC 名称 |
methyl 4-[(2-aminobenzoyl)amino]benzoate |
InChI |
InChI=1S/C15H14N2O3/c1-20-15(19)10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)16/h2-9H,16H2,1H3,(H,17,18) |
InChI 键 |
ZPSPBDIDNVEYAK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 3-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)propionate](/img/structure/B8577073.png)
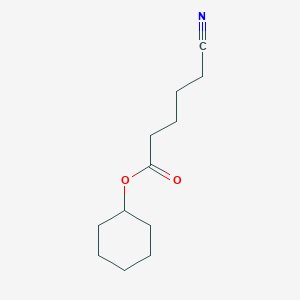
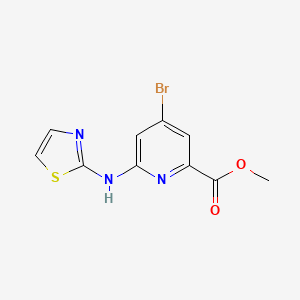
![6-[4-(Benzenesulfinyl)butoxy]-1,4-dihydro-2H-3,1-benzoxazin-2-one](/img/structure/B8577079.png)
![4-[N-(2-pyrimidinyl)aminomethyl]aniline](/img/structure/B8577083.png)
